![molecular formula C21H14N4O2S B2789435 N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-70-2](/img/structure/B2789435.png)
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, commonly known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of histone acetyltransferase enzymes, which play a critical role in gene expression and regulation. CPTH6 has been shown to have promising effects in various scientific research applications, including cancer therapy, neurodegenerative diseases, and inflammation.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves the reaction of 4-cyanobenzoyl chloride with 2-amino-4-oxo-7-phenylthieno[3,2-d]pyrimidine to form N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.
Starting Materials
4-cyanobenzoyl chloride, 2-amino-4-oxo-7-phenylthieno[3,2-d]pyrimidine, Triethylamine, Methanol, Chloroform, Sodium bicarbonate, Wate
Reaction
Step 1: Dissolve 2-amino-4-oxo-7-phenylthieno[3,2-d]pyrimidine in chloroform and add triethylamine. Stir the mixture for 30 minutes., Step 2: Add 4-cyanobenzoyl chloride to the mixture and stir for 2 hours at room temperature., Step 3: Add methanol to the mixture and stir for 30 minutes., Step 4: Add sodium bicarbonate to the mixture and stir for 30 minutes., Step 5: Extract the mixture with chloroform and wash with water., Step 6: Dry the organic layer with anhydrous sodium sulfate., Step 7: Evaporate the solvent and purify the product by column chromatography to obtain N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.
作用機序
CPTH6 works by inhibiting the activity of histone acetyltransferase enzymes, which are responsible for adding acetyl groups to histone proteins. This process plays a critical role in gene expression and regulation. By inhibiting this process, CPTH6 can alter the expression of genes involved in various biological processes, including cell growth, proliferation, and differentiation.
生化学的および生理学的効果
CPTH6 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
CPTH6 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and administer to cells or animals. It has also been extensively studied, and its mechanism of action is well understood. However, CPTH6 has some limitations for lab experiments. It is a potent inhibitor of histone acetyltransferase enzymes, which play a critical role in gene expression and regulation. Therefore, it can have off-target effects and alter the expression of genes not involved in the biological process of interest.
将来の方向性
There are several future directions for the study of CPTH6. One area of research is to investigate the potential use of CPTH6 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of research is to investigate the potential use of CPTH6 in treating other diseases, such as autoimmune diseases and metabolic disorders. Additionally, future research could focus on developing more potent and selective inhibitors of histone acetyltransferase enzymes, with fewer off-target effects.
科学的研究の応用
CPTH6 has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications of CPTH6 is in cancer therapy. It has been shown to inhibit the growth of cancer cells by blocking the activity of histone acetyltransferase enzymes, which are essential for cancer cell growth and proliferation. CPTH6 has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.
特性
IUPAC Name |
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c22-10-14-6-8-16(9-7-14)24-18(26)11-25-13-23-19-17(12-28-20(19)21(25)27)15-4-2-1-3-5-15/h1-9,12-13H,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLSQRKZBOYLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methylphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2789354.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789355.png)
![(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol](/img/structure/B2789357.png)
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2789358.png)
methanone](/img/structure/B2789359.png)
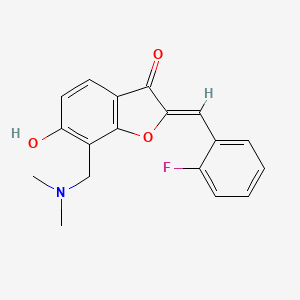
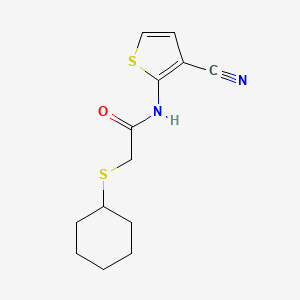
![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2789362.png)
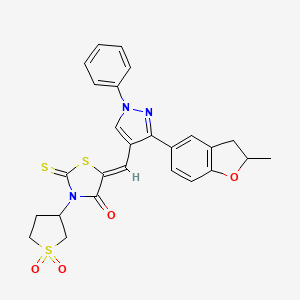
![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2789367.png)
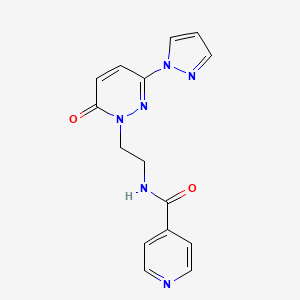
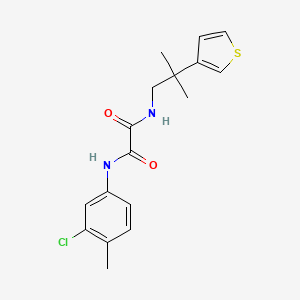
![3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2789375.png)